(4H-thieno[2,3-c]chromen-4-yl)methanamine
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Overview
Description
(4H-thieno[2,3-c]chromen-4-yl)methanamine is a heterocyclic compound that features a fused ring system combining a thiophene and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-thieno[2,3-c]chromen-4-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thiophene and a chromene derivative, the reaction can proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
(4H-thieno[2,3-c]chromen-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
(4H-thieno[2,3-c]chromen-4-yl)methanamine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (4H-thieno[2,3-c]chromen-4-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may interact with enzymes or receptors, altering their activity and thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4H-thieno[2,3-c]chromen-4-yl)methanamine hydrochloride: A closely related compound with similar structural features but different physicochemical properties.
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol: Another compound with a fused thiophene ring system.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both thiophene and chromene moieties. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H11NOS |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
4H-thieno[2,3-c]chromen-4-ylmethanamine |
InChI |
InChI=1S/C12H11NOS/c13-7-11-12-9(5-6-15-12)8-3-1-2-4-10(8)14-11/h1-6,11H,7,13H2 |
InChI Key |
DYTVRYMZZQQKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(O2)CN)SC=C3 |
Origin of Product |
United States |
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